(S)-2,2-Dimethylcyclopropanecarboxamide
Overview
Description
(S)-2,2-Dimethylcyclopropanecarboxamide , also known as (S)-DMC , is a chemical compound with the following properties:
- Molecular Formula : C<sub>6</sub>H<sub>11</sub>NO
- Molecular Weight : Approximately 113.16 g/mol
- Chirality : The (S)-configuration indicates that it is the left-handed enantiomer of the compound.
Synthesis Analysis
The synthesis of (S)-DMC involves several steps, including:
- Starting Material : Typically derived from a cyclopropane ring precursor.
- Resolution : Separation of the enantiomers (R and S) to obtain pure (S)-DMC.
- Functionalization : Introduction of the carboxamide group.
Molecular Structure Analysis
- Three-Membered Ring : The cyclopropane ring imparts rigidity to the molecule.
- Amide Group : The carboxamide moiety consists of a carbonyl group (C=O) and an amino group (NH<sub>2</sub>).
- Stereochemistry : The (S)-configuration determines its biological activity.
Chemical Reactions Analysis
- Hydrolysis : (S)-DMC can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
- Substitution Reactions : The amide nitrogen can participate in nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior of (S)-DMC.
- Solubility : Assess its solubility in various solvents.
- Stability : Consider its stability under different conditions.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Innovative methods for synthesizing N-(heterocycle)-2,2-dimethylcyclopropanecarboxamides were developed, emphasizing the high yields of these compounds, which are significant for their biological activity (Wang Jing, 2008).
- Analytical Methods : Gas chromatography has been employed for the enantioseparation and determination of 2,2-dimethylcyclopropanecarboxamide and its acid in bioconversion broths, showcasing the method's precision and repeatability (R. Zheng, Yuguo Zheng, Yinchu Shen, 2007).
- Crystal Structure Analysis : Studies on 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropane-carboxamide, a derivative, revealed detailed crystallographic information, contributing to a deeper understanding of the compound’s molecular structure (Shen De-long, 2008).
Biological and Chemical Applications
- Biotransformations : Research on biotransformations using Rhodococcus sp. AJ270 showcased the highly enantioselective hydrolysis of nitriles, leading to the production of cyclopropanecarboxylic acids and amides with excellent enantiomeric excesses (Meining Wang, Guo-Qiang Feng, 2003).2. Synthetic Applications : A study focused on synthesizing carboxamide derivatives related to cis-permethrin and evaluating their larvicidal properties, highlighting the compound's potential in developing insecticides (W. Taylor, T. Hall, D. Vedres, 1998).
- Pharmaceutical Synthesis : The synthesis of Cilastatin sodium involved (S)-2,2-dimethylcyclopropane carboxamide, demonstrating its use as a precursor in the development of pharmaceuticals (Xu Dongcheng, 2011).
Chemical Properties and Reactivity
Spectroscopic Studies : Investigations into the amide-rotational barriers in N,N-dimethylcyclopropanecarboxamides using spectroscopy offered insights into the compound's chemical behavior and reactivity (K. Spaargaren, P. K. Korver, P. Haak, T. Boer, 1971).
Chemical Reactivity of Derivatives : Recent studies on the chemical reactivity of N,N-dimethyl enaminones, including derivatives of 2,2-dimethylcyclopropanecarboxamide, showed their utility as building blocks for various heterocycles with potential biological applications (H. Gaber, M. Bagley, Zeinab A. Muhammad, S. M. Gomha, 2017).
Safety And Hazards
- Toxicity : Evaluate potential toxicity based on available data.
- Handling Precautions : Proper handling and storage guidelines.
- Environmental Impact : Assess its impact on the environment.
Future Directions
- Biological Studies : Investigate (S)-DMC’s biological activity.
- Synthetic Modifications : Explore derivatization for improved properties.
- Drug Development : Assess its potential as a drug candidate.
properties
IUPAC Name |
(1S)-2,2-dimethylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-Dimethylcyclopropanecarboxamide | |
CAS RN |
75885-58-4 | |
Record name | (+)-2,2-Dimethylcyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75885-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2,2-Dimethylcyclopropanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075885584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2,2-dimethylcyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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